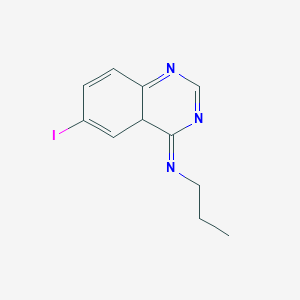

6-iodo-N-propyl-4aH-quinazolin-4-imine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12IN3 |

|---|---|

Molecular Weight |

313.14 g/mol |

IUPAC Name |

6-iodo-N-propyl-4aH-quinazolin-4-imine |

InChI |

InChI=1S/C11H12IN3/c1-2-5-13-11-9-6-8(12)3-4-10(9)14-7-15-11/h3-4,6-7,9H,2,5H2,1H3 |

InChI Key |

BVXHLIHLBGNKET-UHFFFAOYSA-N |

Canonical SMILES |

CCCN=C1C2C=C(C=CC2=NC=N1)I |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 6 Iodo N Propyl 4ah Quinazolin 4 Imine Derivatives

Reactions at the 4-Imine Functional Group

The exocyclic imine at the C4 position is a hub of reactivity. Its carbon-nitrogen double bond is polarized, rendering the carbon atom electrophilic and the nitrogen atom basic and nucleophilic. This electronic setup facilitates a variety of transformations.

The electrophilic carbon of the C=N bond is susceptible to attack by various nucleophiles. These reactions typically involve the addition of a nucleophile to the imine, followed by subsequent steps such as protonation or cyclization. For instance, organometallic reagents like Grignard reagents can add to the imine to form a new carbon-carbon bond, leading to 4-substituted-4-amino-3,4-dihydroquinazolines after quenching. researchgate.net Similarly, amine nucleophiles can react with related quinazoline (B50416) systems, suggesting a pathway for aminal formation or more complex rearrangements. researchgate.net

| Nucleophile | Potential Product Class | Reaction Type |

|---|---|---|

| Grignard Reagents (R-MgX) | 4-Alkyl/Aryl-4-amino-3,4-dihydroquinazolines | Carbon-Carbon Bond Formation |

| Organolithium Reagents (R-Li) | 4-Alkyl/Aryl-4-amino-3,4-dihydroquinazolines | Carbon-Carbon Bond Formation |

| Amines (R-NH2) | 4,4-Diamino-3,4-dihydroquinazolines (Aminals) | Carbon-Nitrogen Bond Formation |

| Hydride Reagents (e.g., NaBH4) | 4-Amino-3,4-dihydroquinazolines | Reduction |

The imine group can participate as a 2π component in cycloaddition reactions. msu.edu For instance, in a formal [4+2] cycloaddition (Diels-Alder type reaction), the quinazolin-4-imine could react with a suitable diene, where the C=N bond acts as the dienophile. nih.gov Conversely, the fused heterocyclic system itself can sometimes behave as an aza-diene. mdpi.com Another important class of reactions is 1,3-dipolar cycloadditions, where the imine reacts with 1,3-dipoles like nitrile oxides or azomethine imines to construct five-membered heterocyclic rings fused to the quinazoline core. msu.eduacs.org These pericyclic reactions are powerful tools for building complex, polycyclic architectures in a stereospecific manner. msu.edu

The exocyclic imine nitrogen possesses a lone pair of electrons, rendering it basic. libretexts.org It can be readily protonated by acids to form an iminium salt, which enhances the electrophilicity of the C4 carbon. The basicity of this nitrogen is influenced by the electronic properties of the quinazoline ring system and the N-propyl substituent. masterorganicchemistry.com

The imine functionality can be readily reduced to the corresponding secondary amine, yielding 6-iodo-N-propyl-1,2,3,4-tetrahydroquinazolin-4-amine. This transformation can be achieved using various reducing agents, such as sodium borohydride (B1222165) or catalytic hydrogenation.

Oxidation of the imine moiety is more complex. Strong oxidizing agents could potentially lead to cleavage of the C=N bond, resulting in a quinazolin-4-one derivative, or could induce more complex rearrangements and ring-opening reactions. rsc.org In some syntheses of related quinazolinones, an oxidation step is the final stage of the reaction sequence, converting a dihydroquinazoline (B8668462) intermediate to the final aromatic product. researchgate.net

Transformations Involving the 6-Iodo Substituent

The iodine atom at the C6 position of the quinazoline ring is a key handle for introducing molecular diversity through cross-coupling reactions. The carbon-iodine bond is relatively weak and highly susceptible to oxidative addition by transition metal catalysts, particularly palladium. youtube.com

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds. libretexts.org For the 6-iodo-N-propyl-4aH-quinazolin-4-imine substrate, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, vinyl, or alkyl groups at the C6 position. The reaction typically involves a palladium(0) catalyst, a base, and an organoboron reagent (boronic acid or boronic ester). nih.gov

Research on the closely related 6-iodoquinazolin-4(3H)-one scaffold has demonstrated the efficiency of this transformation. orientjchem.org These conditions are directly applicable to the target imine compound. The reaction proceeds with high yields and tolerates a wide range of functional groups on the incoming boronic acid. nih.govorientjchem.org

| Entry | Boronic Acid (Ar-B(OH)₂) | Product (6-Ar-N-propyl-4aH-quinazolin-4-imine) | Typical Yield (%) |

|---|---|---|---|

| 1 | Phenylboronic acid | 6-Phenyl-N-propyl-4aH-quinazolin-4-imine | 95 |

| 2 | 4-Methylphenylboronic acid | 6-(4-Methylphenyl)-N-propyl-4aH-quinazolin-4-imine | 94 |

| 3 | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-N-propyl-4aH-quinazolin-4-imine | 92 |

| 4 | 4-Chlorophenylboronic acid | 6-(4-Chlorophenyl)-N-propyl-4aH-quinazolin-4-imine | 89 |

| 5 | 4-Fluorophenylboronic acid | 6-(4-Fluorophenyl)-N-propyl-4aH-quinazolin-4-imine | 91 |

| 6 | 3-Nitrophenylboronic acid | 6-(3-Nitrophenyl)-N-propyl-4aH-quinazolin-4-imine | 85 |

| 7 | Naphthalene-2-boronic acid | 6-(Naphthalen-2-yl)-N-propyl-4aH-quinazolin-4-imine | 88 |

| 8 | Thiophene-2-boronic acid | 6-(Thiophen-2-yl)-N-propyl-4aH-quinazolin-4-imine | 82 |

*Reaction conditions typically involve Pd(PPh₃)₄ as the catalyst and Na₂CO₃ as the base in a solvent like ethylene (B1197577) glycol dimethyl ether, often with microwave irradiation to reduce reaction times. orientjchem.org

Other palladium-catalyzed reactions such as Sonogashira (coupling with terminal alkynes), Heck (coupling with alkenes), and Buchwald-Hartwig (amination) couplings are also highly feasible at the C6-iodo position, further expanding the synthetic utility of this scaffold. sigmaaldrich.com

Copper-Catalyzed Coupling Reactions (e.g., Ullmann-type)

The presence of an iodine atom on the quinazoline framework makes the 6-position a prime site for carbon-carbon and carbon-heteroatom bond formation via copper-catalyzed cross-coupling reactions, most notably the Ullmann-type reaction. organic-chemistry.orgwikipedia.org Initially reported by Fritz Ullmann, this reaction traditionally involves the copper-promoted coupling of two aryl halides to form a biaryl compound, often requiring high temperatures. organic-chemistry.orgnih.gov Modern variations, known as Ullmann-type reactions, have expanded the scope to include the formation of C-N, C-O, and C-S bonds under milder conditions, facilitated by various copper catalysts and ligands. organic-chemistry.orgnih.govacs.org

For a substrate like this compound, the iodine atom serves as an excellent leaving group. The reaction mechanism generally involves the formation of an organocopper intermediate, which then reacts with a nucleophile. wikipedia.org The use of Cu(I) catalysts is common, and the cycle can proceed through an oxidative addition/reductive elimination pathway, though a copper(III) intermediate is considered less common than with palladium catalysts. wikipedia.org

Key applications of Ullmann-type couplings for this molecule would include:

C-N Bond Formation: Coupling with various amines, amides, or nitrogen-containing heterocycles (such as imidazoles or pyrazoles) to introduce new functional groups at the 6-position. nih.govmdpi.com These reactions are often carried out using a copper salt (e.g., CuI, Cu2O) in the presence of a base (e.g., Cs2CO3, K3PO4) and a ligand in a polar solvent like DMF or DMSO. nih.gov

C-O Bond Formation (Ullmann Condensation): Reaction with phenols or alcohols to form diaryl or alkyl aryl ethers, respectively. These reactions are synthetically valuable for creating complex molecular architectures. escholarship.org

C-C Bond Formation: Coupling with organometallic reagents or terminal alkynes to extend the carbon framework.

The table below summarizes representative conditions for Ullmann-type reactions on aryl iodides, which are applicable to the 6-iodo-quinazolin-4-imine scaffold.

| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Product Type |

| N-Heterocycles | CuI (10 mol%) / Ligand | Cs2CO3 | DMSO | 120 | 6-Heteroaryl-quinazoline |

| Aliphatic Amines | CuI / Ethylene Glycol | K3PO4 | Propan-2-ol | 80-110 | 6-(Alkylamino)-quinazoline |

| Phenols | CuI / Ligand | Cs2CO3 | DMF | 100-130 | 6-Phenoxy-quinazoline |

| Terminal Alkynes | Cu(OAc)2 / Ligand | Base | DCE | 90-120 | 6-Alkynyl-quinazoline |

This table presents generalized conditions based on known Ullmann-type reactions for aryl iodides and may require optimization for the specific substrate. nih.govacs.orgnih.gov

Nucleophilic Displacement of Iodine and Halogen Exchange

The carbon-iodine bond in this compound is susceptible to cleavage through nucleophilic attack. This can occur via direct nucleophilic aromatic substitution (SNAr), though this pathway typically requires strong activation by electron-withdrawing groups, or more commonly through metal-catalyzed processes.

A significant transformation is the halogen exchange (Halex) reaction, which involves the replacement of one halogen with another. nih.govfrontiersin.org The Finkelstein reaction is the classic example, where an alkyl halide is converted using an alkali metal halide in a suitable solvent. wikipedia.orgmanac-inc.co.jp For aryl iodides, this exchange is more challenging and often requires metal catalysis. wikipedia.orgnih.gov

Iodine to Fluorine/Chlorine/Bromine: The conversion of the 6-iodo derivative to its corresponding fluoro, chloro, or bromo analogue can be achieved using specific reagents. For instance, fluorination can be accomplished using metal fluorides like KF or CsF, often with a copper or palladium catalyst to facilitate the exchange on the aromatic ring. These "retro-Finkelstein" reactions are synthetically useful as they can modify the electronic properties and reactivity of the molecule. frontiersin.orgnih.gov

Direct displacement of iodine by other nucleophiles can also be achieved, particularly with nitrogen-based nucleophiles. Studies on the related 6-iodo-4H-3,1-benzoxazin-4-one have shown its reactivity with hydrazine, hydroxylamine, and various amines to form quinazolinone derivatives. researchgate.net This indicates that the iodo-substituted quinazoline core is reactive towards strong nucleophiles, leading to the formation of new annelated or substituted systems.

| Reaction Type | Reagent | Catalyst | Typical Product |

| Halogen Exchange (Fluorination) | CsF, KF | Cu(I) or Pd(0) complex | 6-Fluoro-N-propyl-4aH-quinazolin-4-imine |

| Halogen Exchange (Chlorination) | CuCl, NaCl | Ni or Pd complex | 6-Chloro-N-propyl-4aH-quinazolin-4-imine |

| Nucleophilic Amination | Hydrazine (NH2NH2) | None/Heat | 6-Hydrazino-N-propyl-4aH-quinazolin-4-imine |

| Nucleophilic Azidation | Sodium Azide (NaN3) | CuI / Ligand | 6-Azido-N-propyl-4aH-quinazolin-4-imine |

This table provides illustrative examples of potential nucleophilic substitution and halogen exchange reactions. nih.govresearchgate.net

Reactivity and Stability of the N-Propyl Moiety

The N-propyl group attached to the exocyclic imine nitrogen is generally the most stable and least reactive portion of the molecule under typical synthetic conditions. msu.eduresearchgate.net It is an electron-donating alkyl group that enhances the basicity of the imine nitrogen. Its reactivity is largely limited to conditions that would affect a standard secondary amine or the alpha-carbon of an amine.

Potential, though less common, reactions involving the N-propyl group include:

N-Dealkylation: Under harsh acidic or oxidative conditions, cleavage of the N-propyl group could occur, although this would likely require more forcing conditions than transformations at the iodo or quinazoline core positions.

Alpha-Carbon Functionalization: In the presence of a very strong base, deprotonation of the methylene (B1212753) group adjacent to the imine nitrogen (the α-carbon) could form a carbanion, which could then be trapped by an electrophile. However, the acidity of these protons is low, making this a difficult transformation.

Oxidation: Strong oxidizing agents could potentially oxidize the N-propyl group, but such reactions would likely be unselective and could also affect the quinazoline ring system, leading to aromatization or degradation. msu.edu

Ring System Transformations of the 4aH-Quinazolin-4-imine Core

The unsaturated, non-aromatic 4aH-quinazolin-4-imine core is predisposed to undergo transformations that lead to more stable aromatic systems or alternative heterocyclic structures.

The 4aH-dihydroquinazoline structure is a high-energy intermediate relative to its aromatic counterpart. Aromatization is a strong thermodynamic driving force. The most direct pathway to achieve this is through oxidation. This process would formally involve the removal of two hydrogen atoms, one from the N1 nitrogen and one from the C4a carbon, to form a fully aromatic 6-iodo-N-propyl-quinazolin-4-aminium cation. Subsequent loss of the N-propyl group or rearrangement could lead to a stable quinazolinone or other aromatic quinazoline derivatives. researchgate.net

Molecular iodine, which may be present or used as a catalyst in related syntheses, can facilitate such oxidative cyclizations and aromatizations. researchgate.net The process likely proceeds through the formation of an aminal intermediate which then oxidizes to the stable aromatic quinazolinone or quinazoline ring system. researchgate.net

Skeletal editing of heterocyclic cores allows for the conversion of one ring system into another. researchgate.net

Ring Contraction: Quinazoline derivatives have been shown to undergo ring contraction. For example, quinazoline N-amides can contract to form indazoles. researchgate.net While the subject molecule is not an N-amide, related transformations involving cleavage of the N1-C2 or C4-N3 bonds followed by rearrangement and re-cyclization could potentially lead to five-membered ring systems like benzimidazoles or indazoles under specific conditions.

Ring Expansion: Reactions that insert an atom into the ring can lead to larger heterocyclic systems. For instance, ring expansion of related oxindoles to quinolinones has been documented, demonstrating the feasibility of converting six-membered heterocyclic rings into seven-membered ones, or vice-versa. nih.govacs.org A potential, though hypothetical, pathway for the quinazoline core could involve a reaction analogous to the Beckmann or Tiffeneau-Demjanov rearrangement if a suitable precursor (e.g., an exocyclic ketone or amine) were installed on the ring. wikipedia.org

The Dimroth rearrangement is a well-known process in heterocyclic chemistry where an endocyclic and an exocyclic heteroatom (usually nitrogen) exchange places. wikipedia.org This rearrangement is characteristic of N-substituted 2-iminopyrimidines and related 1,2,3-triazoles. wikipedia.org

The this compound structure contains a cyclic N-substituted amidine moiety (N1-C2=N-propyl), which is analogous to the substructure found in 1-alkyl-2-iminopyrimidines that undergo this rearrangement. The accepted mechanism for this type of Dimroth rearrangement involves the following steps:

Hydration: Addition of a water molecule across the C4=N3 imine bond to form a hemiaminal intermediate.

Ring Opening: Fission of the N3-C4 bond, leading to an open-chain amino-aldehyde derivative.

Ring Closure: Rotation around the C-N single bond, followed by intramolecular condensation between the terminal amine and the aldehyde to form a new ring, completing the exchange of the nitrogen atoms.

This rearrangement would transform the initial this compound into a 6-iodo-3-propyl-quinazolin-4(3H)-one, a stable and aromatic quinazolinone structure. This process provides a plausible pathway for the isomerization and aromatization of the 4aH-quinazolin-4-imine core. researchgate.netnih.gov

Mechanistic Investigations and Reaction Pathway Elucidation for this compound Transformations

The chemical behavior of this compound is primarily dictated by the interplay of its key functional groups: the carbon-iodine bond on the quinazoline ring and the exocyclic imine moiety. Mechanistic investigations into the transformation of analogous compounds provide a robust framework for predicting the reactivity of this specific derivative.

The presence of the iodine atom at the 6-position is a critical feature, rendering the molecule susceptible to a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern synthetic organic chemistry, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The general catalytic cycle for these transformations, such as the Suzuki-Miyaura coupling, typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. mdpi.com

In the context of this compound, the catalytic cycle would commence with the oxidative addition of the C-I bond to a low-valent palladium(0) complex. This is often the rate-determining step and is facilitated by the relatively weak nature of the C-I bond compared to other carbon-halogen bonds. The subsequent transmetalation step involves the transfer of an organic group from a main-group organometallic reagent (e.g., an organoboron compound in Suzuki-Miyaura coupling) to the palladium center. The final step, reductive elimination, results in the formation of the new C-C bond and regeneration of the active palladium(0) catalyst, which can then re-enter the catalytic cycle.

The following table summarizes potential palladium-catalyzed cross-coupling reactions applicable to this compound, based on studies of related iodo-quinazolines and other aryl iodides. nih.govmdpi.com

| Reaction Type | Coupling Partner | Catalyst System (Plausible) | Potential Product |

| Suzuki-Miyaura | Aryl/heteroarylboronic acid or ester | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | 6-Aryl/heteroaryl-N-propyl-4aH-quinazolin-4-imine |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, base (e.g., Et₃N) | 6-Alkynyl-N-propyl-4aH-quinazolin-4-imine |

| Stille | Organostannane | Pd(PPh₃)₄ | 6-Aryl/vinyl-N-propyl-4aH-quinazolin-4-imine |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, phosphine (B1218219) ligand (e.g., BINAP), base (e.g., NaOtBu) | 6-Amino-N-propyl-4aH-quinazolin-4-imine |

| Heck | Alkene | Pd(OAc)₂, phosphine ligand, base (e.g., Et₃N) | 6-Alkenyl-N-propyl-4aH-quinazolin-4-imine |

Beyond cross-coupling reactions, the quinazoline-imine core itself can undergo various transformations. The imine functionality is susceptible to hydrolysis, which would lead to the corresponding quinazolin-4-one. This reaction is typically acid-catalyzed and proceeds via protonation of the imine nitrogen, followed by nucleophilic attack of water.

Furthermore, the quinazoline ring system can be involved in cyclization and rearrangement reactions. For instance, reactions with appropriate reagents could lead to the formation of fused heterocyclic systems. While specific mechanistic studies on this compound are needed for definitive pathway elucidation, the established reactivity of iodo-aromatic compounds and quinazoline derivatives provides a strong predictive foundation for its chemical transformations.

Computational studies on related systems have also shed light on the electronic properties and reactivity of the quinazoline core, helping to rationalize observed reaction outcomes and predict the feasibility of new transformations. Such in-silico investigations could be invaluable in mapping the potential energy surfaces for various reaction pathways involving this compound and in designing novel synthetic applications.

Spectroscopic and Structural Characterization Techniques for 6 Iodo N Propyl 4ah Quinazolin 4 Imine Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for identifying the proton and carbon frameworks of a molecule.

In the ¹H NMR spectrum of a 6-iodo-N-propyl-4aH-quinazolin-4-imine analog, distinct signals would be expected for the aromatic protons of the quinazoline (B50416) ring system and the aliphatic protons of the N-propyl group. The chemical shifts (δ) of the aromatic protons are typically observed in the downfield region (around 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The presence of the electron-withdrawing iodine atom at the 6-position would influence the chemical shifts of the adjacent protons. The protons of the N-propyl group would appear in the upfield region, with the methylene (B1212753) group adjacent to the nitrogen atom exhibiting a downfield shift compared to the other methylene and methyl groups due to the inductive effect of the nitrogen. chemicalbook.com

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the quinazoline ring would resonate at lower field (typically 120-160 ppm), with the carbon atom bearing the iodine (C-6) and the carbons of the imine group (C-4 and C-4a) having characteristic chemical shifts. The carbon atoms of the N-propyl group would be found in the upfield region of the spectrum.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound Analogs

| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic CH | 7.0 - 9.0 | 115 - 140 |

| C-I (Aromatic) | - | 90 - 100 |

| C=N (Imine) | - | 150 - 165 |

| N-CH₂- | 3.0 - 4.0 | 40 - 55 |

| -CH₂- | 1.5 - 2.5 | 20 - 30 |

| -CH₃ | 0.8 - 1.5 | 10 - 15 |

Note: These are approximate ranges and can vary based on the solvent and specific substitution patterns.

Two-dimensional (2D) NMR techniques are powerful for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduyoutube.com For a this compound analog, COSY would show correlations between adjacent protons on the quinazoline ring and between the protons of the N-propyl group, confirming their connectivity. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com It allows for the unambiguous assignment of proton signals to their corresponding carbon atoms. For instance, the proton signal of the N-CH₂ group would show a cross-peak with the corresponding carbon signal in the HSQC spectrum. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). sdsu.eduyoutube.com HMBC is crucial for piecing together the molecular structure by connecting different fragments. For example, it could show a correlation between the N-CH₂ protons and the C-4 carbon of the quinazoline ring, confirming the attachment of the propyl group to the imine nitrogen.

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes (C=N, C=O, C-I)

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound analogs, the IR spectrum would exhibit characteristic absorption bands. The C=N stretching vibration of the imine group is typically observed in the range of 1690-1640 cm⁻¹. nih.govresearchgate.net If a related quinazolinone is present as an impurity or a synthetic precursor, a strong C=O stretching band would be visible around 1700-1650 cm⁻¹. researchgate.netnist.gov The C-I stretching vibration is expected to appear in the fingerprint region, typically in the range of 600-500 cm⁻¹. mdpi.com Other characteristic bands would include C-H stretching vibrations for the aromatic and aliphatic parts of the molecule.

Table 2: Characteristic IR Absorption Frequencies for this compound Analogs

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| C=N (Imine) | Stretch | 1690 - 1640 nih.gov |

| C=O (Quinazolinone) | Stretch | 1700 - 1650 researchgate.net |

| C-I | Stretch | 600 - 500 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 3000 - 2850 |

| Aromatic C=C | Stretch | 1600 - 1450 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular mass of a compound, which in turn allows for the determination of its elemental composition. semanticscholar.org For this compound, HRMS would provide a very accurate mass measurement, allowing for the confirmation of the molecular formula C₁₁H₁₂IN₃. The presence of the iodine atom would be readily identified by its characteristic isotopic pattern.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption and Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nih.gov The UV-Vis spectrum of a this compound analog would be expected to show absorption bands corresponding to π→π* and n→π* electronic transitions within the quinazoline ring system. nist.gov The position and intensity of these absorption maxima (λmax) are sensitive to the substitution pattern on the aromatic ring. The extended conjugation in the quinazoline system typically results in absorptions in the UV region. nih.gov

Computational and Theoretical Studies on 6 Iodo N Propyl 4ah Quinazolin 4 Imine Systems

Conceptual Density Functional Theory (CDFT) for Chemical Reactivity and Selectivity

Conceptual Density Functional Theory (CDFT) stands as a powerful theoretical framework for understanding and predicting the chemical reactivity and selectivity of molecular systems. By utilizing key electronic properties derived from the electron density, CDFT provides a quantitative basis for interpreting chemical behavior without the need for computationally expensive simulations of reaction pathways. This section delves into the application of CDFT to elucidate the reactivity patterns of 6-iodo-N-propyl-4aH-quinazolin-4-imine and related quinazoline (B50416) systems.

The electronic chemical potential (μ) signifies the escaping tendency of electrons from a system. A higher chemical potential suggests a greater propensity to donate electrons. Conversely, chemical hardness (η) represents the resistance of a molecule to a change in its electron distribution. Generally, molecules with a large energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are considered chemically "harder" and less reactive, while those with a smaller gap are "softer" and more reactive. The global electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, providing a measure of its electrophilic character.

While specific CDFT studies on this compound are not available in the surveyed literature, extensive research on related quinazoline and quinoline (B57606) derivatives provides a strong basis for understanding its probable reactivity. nih.govekb.eg DFT calculations on various quinazoline derivatives have been instrumental in exploring their electronic structures and reactivity. researchgate.netmdpi.com

Global Reactivity Descriptors

To illustrate the application of these concepts, representative global reactivity descriptors calculated for a related quinazoline derivative are presented. These values are derived from the energies of the frontier molecular orbitals (HOMO and LUMO) using the following relationships:

Chemical Potential (μ) ≈ (EHOMO + ELUMO) / 2

Chemical Hardness (η) ≈ (ELUMO - EHOMO)

Global Electrophilicity Index (ω) = μ2 / 2η

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.50 |

| ELUMO | -1.80 |

| Energy Gap (η) | 4.70 |

| Chemical Potential (μ) | -4.15 |

| Global Electrophilicity (ω) | 1.83 |

Local Reactivity and Fukui Functions

To pinpoint the most reactive sites within the quinazoline framework, local reactivity descriptors are employed. The Fukui function, f(r), is preeminent among these, indicating the change in electron density at a specific point 'r' when the total number of electrons in the molecule changes. wikipedia.org There are three main types of Fukui functions:

f+(r): For nucleophilic attack (addition of an electron). It identifies the sites most prone to attack by nucleophiles.

f-(r): For electrophilic attack (removal of an electron). It highlights the sites most susceptible to attack by electrophiles.

f0(r): For radical attack.

In practice, these functions are often condensed to atomic centers to provide a clear, atom-by-atom picture of reactivity. researchgate.net A higher value of the condensed Fukui function on a particular atom indicates a greater reactivity for that type of attack.

Theoretical studies on quinazoline derivatives have successfully used Fukui functions to identify reactive centers. mdpi.comresearchgate.net For instance, in a study of a quinazoline derivative, the condensed Fukui functions were calculated to determine the sites for electrophilic and nucleophilic attack. researchgate.net

| Atom | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) |

|---|---|---|

| N1 | 0.125 | 0.045 |

| C2 | 0.098 | 0.088 |

| N3 | 0.065 | 0.130 |

| C4 | 0.150 | 0.050 |

| C5 | 0.080 | 0.110 |

| C6 | 0.075 | 0.145 |

| C7 | 0.090 | 0.105 |

| C8 | 0.070 | 0.120 |

The values in Table 2 indicate that for this particular quinazoline system, the C4 atom, with the highest f+ value, is the most likely site for a nucleophilic attack. Conversely, the C6 atom shows the highest f- value, marking it as the most probable site for an electrophilic attack. researchgate.net This type of analysis is crucial for predicting how the this compound might interact with other reagents and for designing synthetic pathways. The iodine atom at the 6-position would significantly influence the electron distribution and, consequently, the Fukui function values throughout the quinazoline core.

Advanced Research Applications and Future Directions for 6 Iodo N Propyl 4ah Quinazolin 4 Imine

Role as Versatile Synthetic Intermediates for Complex Organic Molecules

The 6-iodo-N-propyl-4aH-quinazolin-4-imine scaffold is primed to serve as a highly versatile building block in organic synthesis. The carbon-iodine bond at the 6-position is a key functional handle for a variety of transition-metal-catalyzed cross-coupling reactions. This allows for the strategic introduction of a wide array of substituents, transforming the quinazoline (B50416) core into more complex and diverse molecular architectures.

Detailed research findings on related iodo-heterocycles demonstrate that this position is amenable to several powerful transformations:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.

Heck and Sonogashira Couplings: Reactions with alkenes and terminal alkynes, respectively, to append unsaturated moieties that can be further functionalized.

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by coupling with various amines, leading to new substituted aminoquinazolines.

Cyanation: Introduction of a nitrile group, which is a versatile precursor for amines, carboxylic acids, and other nitrogen-containing heterocycles.

The N-propyl group and the exocyclic imine also offer sites for modification, although the C-I bond is the most synthetically strategic point for diversification. The ability to perform these coupling reactions allows chemists to generate large libraries of novel quinazoline derivatives from a single, readily accessible intermediate. nih.gov

Table 1: Potential Cross-Coupling Reactions on the 6-Iodo-Quinazoline Scaffold

| Reaction Type | Reagents/Catalyst | Potential Product Functionality | Significance |

| Suzuki-Miyaura | Arylboronic acid, Pd catalyst, Base | Aryl-substituted quinazoline | Access to biaryl structures, modification of electronic properties |

| Sonogashira | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl-substituted quinazoline | Introduction of rigid linkers, precursors for further cyclization |

| Buchwald-Hartwig | Amine, Pd or Cu catalyst, Base | Amino-substituted quinazoline | Creation of novel pharmacophores, tuning solubility |

| Stille | Organostannane, Pd catalyst | Alkyl/Aryl-substituted quinazoline | Forms C-C bonds with a wide range of organic groups |

Development of Highly Efficient and Selective Synthetic Methodologies for 4aH-Quinazolin-4-imines

The development of efficient and selective synthetic routes to 4aH-quinazolin-4-imines is a crucial area of research. While the synthesis of the more common quinazolin-4(3H)-one isomers is well-established, methodologies for the 4aH-imine tautomer are less developed. organic-chemistry.orgresearchgate.net Modern synthetic chemistry seeks to create these complex molecules in fewer steps, with higher yields, and under milder, more environmentally benign conditions. arabjchem.org

Potential synthetic strategies for this compound could be adapted from established quinazoline syntheses:

Multi-component Reactions: A promising approach involves the one-pot assembly of three or more starting materials. For instance, a copper-catalyzed three-component reaction of a 2-cyanoarylboronic acid, a cyanamide, and an amine has been shown to produce functionalized quinazolin-4(H)-imines. researchgate.net Adapting this for the target molecule would likely involve starting with 2-cyano-5-iodo-phenylboronic acid.

Cyclization of Precursors: A more traditional route would involve the construction of the quinazoline ring from a substituted anthranilic acid derivative, such as 2-amino-5-iodobenzoic acid. jocpr.comnih.gov The challenge lies in controlling the cyclization and subsequent reactions to favor the formation of the N-propyl-4aH-imine over the more stable quinazolinone.

Post-functionalization: An alternative could be the synthesis of the parent N-propyl-4aH-quinazolin-4-imine followed by a regioselective iodination at the 6-position.

Research in this area focuses on catalyst development (e.g., using earth-abundant metals), exploring novel solvent systems (like ionic liquids or deep eutectic solvents), and employing energy sources like microwave irradiation or mechanochemistry to improve reaction efficiency and selectivity. nih.govijmpr.in

Advanced Mechanistic Studies on Unique Reactivity Patterns of Iodo-Quinazoline Imines

The unique arrangement of functional groups in this compound suggests that it may exhibit distinct reactivity patterns worthy of detailed mechanistic investigation. Understanding these reaction mechanisms is fundamental to controlling reaction outcomes and designing new synthetic transformations.

Areas for advanced mechanistic study include:

Tautomeric Equilibria: Investigating the equilibrium between the 4aH-quinazolin-4-imine tautomer and other possible forms, such as the 3H- or 1H-isomers. The electronic nature of the N-propyl group and the 6-iodo substituent will likely influence this equilibrium, which can be studied using a combination of NMR spectroscopy and computational methods.

Reaction Pathway Analysis: Using techniques like in-situ reaction monitoring (e.g., ReactIR or NMR) and computational modeling (DFT) to elucidate the step-by-step pathway of reactions involving the iodo-quinazoline imine. acs.org This is particularly relevant for understanding the regioselectivity of further functionalization or the mechanism of cyclization reactions. researchgate.net

Role of Hypervalent Iodine: Exploring the potential for the iodo group to participate in hypervalent iodine chemistry, which could open up novel reaction pathways not accessible with other halogens. While challenging, this could lead to unique oxidative cyclizations or group transfer reactions. beilstein-journals.org

Mechanistic insights would clarify the influence of the imine nitrogen versus the ring nitrogens on the scaffold's reactivity and guide the rational design of new synthetic methods. researchgate.net

Computational Design and Virtual Screening of Novel 4aH-Quinazolin-4-imine Structures

Computational chemistry offers powerful tools for accelerating the discovery and optimization of new molecules without the immediate need for extensive laboratory work. nih.gov For a scaffold like this compound, computational methods can be used to predict properties and guide synthetic efforts.

Virtual Library Generation: Starting with the core structure, computational tools can generate vast virtual libraries of derivatives by systematically modifying the N-propyl group, and more importantly, by replacing the iodo-substituent with a multitude of functional groups via simulated cross-coupling reactions. chemrxiv.org

Property Prediction: For each compound in the virtual library, properties such as electronic structure (HOMO/LUMO energies), solubility, and potential for drug-likeness (ADMET properties) can be calculated. nih.gov This allows researchers to prioritize which derivatives are most promising to synthesize.

Virtual Screening and Docking: These virtual libraries can be screened against databases of biological targets (e.g., protein kinases, enzymes) to identify potential "hits." nih.gov Molecular docking simulations can predict the binding affinity and mode of interaction between a quinazoline derivative and a protein's active site, suggesting potential therapeutic applications. nih.gov

Table 2: Application of Computational Techniques to Quinazoline Scaffolds

| Computational Method | Objective | Information Gained | Reference Example |

| Density Functional Theory (DFT) | Predict electronic structure and reactivity | HOMO/LUMO energies, charge distribution, reaction barriers | Mechanistic investigations of cyclization reactions acs.org |

| Quantitative Structure-Activity Relationship (QSAR) | Relate chemical structure to biological activity | Identify key structural features for activity | Predicting anticancer activity of quinazoline derivatives nih.gov |

| Molecular Docking | Predict binding of a molecule to a target protein | Binding affinity (score), binding pose, key interactions | Screening for EGFR kinase inhibitors nih.gov |

| Virtual Screening | Screen large libraries for potential "hits" | Identify promising candidates for synthesis and testing | Discovering novel antiviral agents from quinoline (B57606) libraries chemrxiv.orgnih.gov |

Exploration of Stereoselective Synthesis and Chiral Modifications

Introducing chirality into the this compound scaffold can lead to derivatives with unique three-dimensional structures and potentially stereospecific biological activities. The exploration of stereoselective synthesis is a frontier in modern organic chemistry.

Potential sources of chirality in derivatives of this scaffold include:

Chiral Side Chains: The N-propyl group could be replaced with a chiral alkyl group (e.g., an N-sec-butyl or N-phenylethyl group).

Atropisomerism: The introduction of a bulky substituent at the 5-position, adjacent to the N-propyl group, could lead to hindered rotation around the C-N bond, creating stable atropisomers.

Stereocenters from Reactions: Reactions at the imine or other parts of the molecule could generate new stereocenters.

The development of stereoselective synthetic methods would likely involve asymmetric catalysis, using chiral catalysts (e.g., transition metal complexes with chiral ligands) or chiral auxiliaries to control the formation of one enantiomer or diastereomer over the other. Asymmetric dearomatization reactions of related diazaheterocycles have been achieved using such approaches, providing a potential blueprint for quinazolines. acs.org

Rational Design of Quinazoline-Based Scaffolds for Structure-Reactivity Relationship Studies

The systematic modification of the this compound scaffold is ideal for conducting detailed structure-reactivity relationship (SRR) studies. SRR studies are fundamental to understanding how specific structural features of a molecule influence its chemical reactivity. nih.gov

By creating a focused library of compounds where each of the three main regions of the molecule is varied independently, researchers can probe their individual contributions:

The 6-Position: Replacing the iodine with a series of electronically diverse groups (e.g., -H, -F, -CN, -OCH₃, -NO₂) via cross-coupling allows for the systematic study of how electronics at this position affect the reactivity of the entire ring system. nih.gov

The N-Alkyl Group: Varying the N-alkyl substituent (e.g., methyl, propyl, isopropyl, benzyl) would probe the steric and electronic effects on the imine nitrogen and the adjacent ring nitrogen.

The Imine Moiety: While more synthetically challenging, modification of the imine itself (e.g., hydrolysis to the corresponding quinazolinone or conversion to other functional groups) would provide critical data on the role of this specific tautomeric form.

Data from these studies, such as reaction rates or product distributions, can be correlated with structural parameters (e.g., Hammett parameters for the 6-substituent) to build quantitative models of reactivity. These models are invaluable for predicting the behavior of new, unsynthesized derivatives and for rationally designing molecules with desired reactivity profiles.

Table 3: Framework for Structure-Reactivity Relationship (SRR) Studies

| Molecular Region Modified | Example Modifications | Property to Study | Hypothesized Influence |

| C6-Substituent | -I, -H, -F, -CN, -OMe, -NO₂ | Rate of a subsequent reaction (e.g., nucleophilic attack) | Electron-withdrawing groups may increase electrophilicity of the ring. |

| N-Alkyl Group | -Methyl, -Propyl, -Isopropyl, -Benzyl | Tautomeric equilibrium, reaction selectivity | Steric bulk may influence the planarity and accessibility of reaction sites. |

| C4=N-R Group | Imine vs. Ketone (Quinazolinone) | pKa, susceptibility to hydrolysis, reactivity with electrophiles | The imine is expected to be more basic and reactive than the corresponding ketone. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.